

Zorifertinib AZD3759 mechanism of action

EGFR tyrosine kinase inhibitor

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Compound Focus: Zorifertinib

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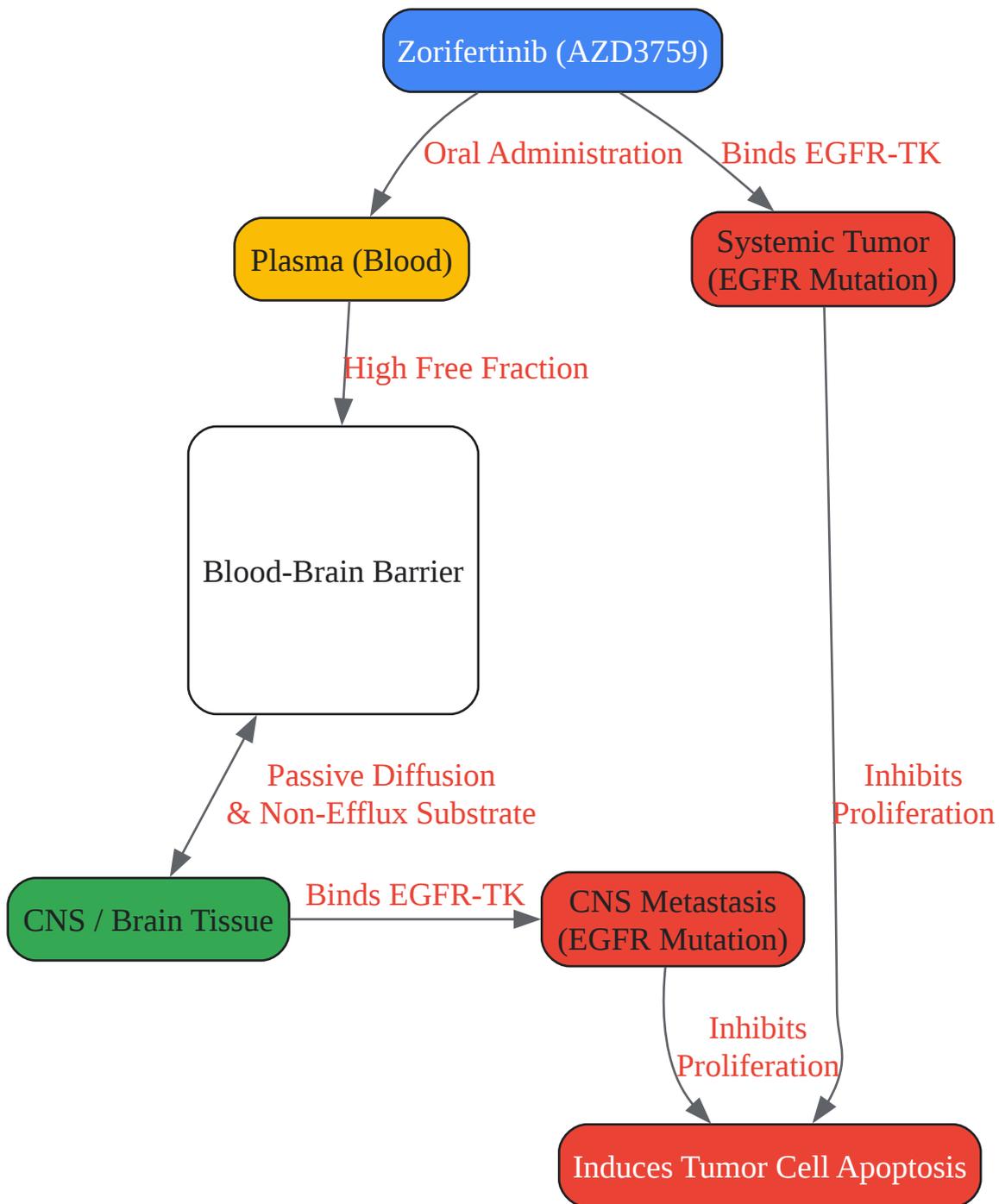
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Mechanism of Action and Key Differentiator

Zorifertinib exerts its antitumor effects through a multi-faceted mechanism, with its core differentiator being unprecedented BBB penetration.

- **EGFR Signaling Inhibition:** Like other EGFR-TKIs, **Zorifertinib** binds reversibly to the ATP-binding site in the intracellular tyrosine kinase domain of EGFR. This inhibits autophosphorylation and activation of the receptor, blocking critical downstream pro-survival and proliferative signaling pathways, including **RAS/RAF/MEK/ERK (MAPK)** and **PI3K/AKT/mTOR** [1]. In EGFR-mutant NSCLC cells, which are "addicted" to EGFR signaling, this inhibition leads to cell cycle arrest and apoptosis [2] [1].
- **Engineered Blood-Brain Barrier Penetration:** Unlike earlier EGFR-TKIs with limited CNS penetration (K_{puu} 0.066-0.29), **Zorifertinib** was specifically designed to have high BBB penetrability [3] [1]. It is a non-substrate for efflux proteins like P-glycoprotein, which actively pump many drugs out of the brain [4]. This design allows it to achieve a K_{puu} of approximately **1.1-1.4**, meaning concentrations in the cerebrospinal fluid and brain tissue are equivalent to or exceed those in the blood [3]. This property enables **zorifertinib** to effectively inhibit EGFR phosphorylation not only in systemic tumors but also in CNS metastases [3].

The following diagram illustrates how **Zorifertinib**'s unique properties enable it to target tumors on both sides of the blood-brain barrier:



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Zorifertinib's high free fraction in plasma and passive diffusion properties enable effective crossing of the blood-brain barrier, targeting both systemic tumors and CNS metastases.

Clinical Evidence and Experimental Data

The approval and recommendation of **Zorifertinib** are supported by robust clinical trial data, most notably from the phase 3 EVEREST trial.

EVEREST Trial (NCT03653546) Key Findings [5] [6] [4]:

This was a pivotal, randomized, phase 3 trial comparing **Zorifertinib** to first-generation EGFR-TKIs (gefitinib or erlotinib) in 439 treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases.

Endpoint	Zorifertinib	Control (1st-gen TKI)	Hazard Ratio (HR)
Median Progression-Free Survival (PFS)	9.6 months	6.9 months	0.719 (95% CI: 0.580–0.893; p=0.0024)
Intracranial PFS (by BICR)	17.9 months	Not Reported	0.467 (95% CI: 0.352–0.619)
Overall Survival (OS) - Subgroup*	37.3 months	31.8 months	0.833 (95% CI: 0.524–1.283)

*OS data were immature; this subgroup analysis was for patients subsequently treated with a third-generation EGFR-TKI.

Phase 2 Dose-Finding Study (CTONG1702, NCT03574402) Key Findings [3]:

This arm of an umbrella trial was critical for optimal dose selection, comparing 200 mg twice daily (bid) and 300 mg bid.

Parameter	200 mg bid (n=15)	300 mg bid (n=15)	Overall (n=30)
Confirmed Objective Response Rate (ORR)	80%	60%	70%
Median Progression-Free Survival (PFS)	15.8 months	10.7 months	12.9 months

Parameter	200 mg bid (n=15)	300 mg bid (n=15)	Overall (n=30)
Grade 3/4 Treatment-Related Adverse Events	60%	87%	73%

Research Context and Protocols

For researchers designing studies involving **Zorifertinib**, understanding the experimental context and resistance mechanisms is crucial.

Clinical Trial Methodology (EVEREST) [5] [6]:

- **Patient Population:** Adults with untreated, advanced NSCLC with confirmed EGFR Ex19del or L858R mutations and at least one non-irradiated, symptomatic or asymptomatic CNS metastasis (MRI-confirmed). Key exclusion criteria included T790M mutation.
- **Study Design:** Global, multi-center, randomized (1:1), open-label. The experimental arm received **Zorifertinib** 200 mg orally twice daily. The control arm received standard doses of gefitinib (250 mg daily) or erlotinib (150 mg daily).
- **Primary Endpoint:** Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.
- **Key Secondary Endpoints:** Intracranial PFS (assessed using modified RECIST 1.1 and RANO-BM criteria), Overall Survival (OS), Objective Response Rate (ORR), and safety.

Resistance Mechanism Insight [3]:

- A key resistance mechanism identified after first-line **Zorifertinib** treatment is the emergence of the **T790M mutation**. In the phase 2 study, 59% (10/17) of patients who progressed developed T790M. This finding supports the potential of a **sequential treatment strategy**: using **Zorifertinib** in the first line, followed by a third-generation EGFR-TKI (like osimertinib) upon progression and T790M detection, which may lead to prolonged overall survival [5] [3].

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References

1. Application of EGFR-TKIs in brain tumors, a breakthrough in ... [translational-medicine.biomedcentral.com]
2. Structure–Activity Relationship Studies Based on ... [mdpi.com]
3. Efficacy, safety and dose selection of AZD3759 in patients with ... [pmc.ncbi.nlm.nih.gov]
4. Zorifertinib Receives NMPA Approval for EGFR+ NSCLC ... [onclive.com]
5. First-line zorifertinib for EGFR-mutant non-small cell lung ... [sciencedirect.com]
6. First-line zorifertinib for EGFR-mutant non-small cell lung ... [pubmed.ncbi.nlm.nih.gov]

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